molecular formula C13H17N3 B14763756 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline

4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline

Cat. No.: B14763756
M. Wt: 215.29 g/mol
InChI Key: GUNATSGPSGPARP-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline: is an organic compound with the molecular formula C13H17N3 This compound features an imidazole ring substituted with an isopropyl group and an aniline moiety substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide under basic conditions to introduce the isopropyl group.

    Coupling with Aniline Derivative: The final step involves coupling the substituted imidazole with 3-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Chemistry: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting receptor binding and signaling pathways.

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
  • 2-(1H-Imidazol-1-yl)benzaldehyde

Comparison: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is unique due to the presence of both an isopropyl group on the imidazole ring and a methyl group on the aniline moiety. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds that may lack one or both substituents.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-methyl-4-(2-propan-2-ylimidazol-1-yl)aniline

InChI

InChI=1S/C13H17N3/c1-9(2)13-15-6-7-16(13)12-5-4-11(14)8-10(12)3/h4-9H,14H2,1-3H3

InChI Key

GUNATSGPSGPARP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=CN=C2C(C)C

Origin of Product

United States

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